METHYL (2R)-3-{[TERT-BUTYL(DIPHENYL)SILYL]OXY}-2-METHYLPROPANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
®-2-Methyl-3-(tert-butyldiphenylsiloxy)propionic acid methyl ester is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique structural features, which include a tert-butyldiphenylsiloxy group and a methyl ester functional group. These structural elements contribute to its reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methyl-3-(tert-butyldiphenylsiloxy)propionic acid methyl ester typically involves the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride, followed by esterification. One common method includes the reaction of ®-2-Methyl-3-hydroxypropionic acid with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole. The resulting silyl ether is then esterified using methanol and a suitable catalyst like sulfuric acid to yield the desired methyl ester .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to
Properties
Molecular Formula |
C21H28O3Si |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
methyl (2R)-3-[tert-butyl(diphenyl)silyl]oxy-2-methylpropanoate |
InChI |
InChI=1S/C21H28O3Si/c1-17(20(22)23-5)16-24-25(21(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,16H2,1-5H3/t17-/m1/s1 |
InChI Key |
FEGOPXSXQDUYIB-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
Canonical SMILES |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.